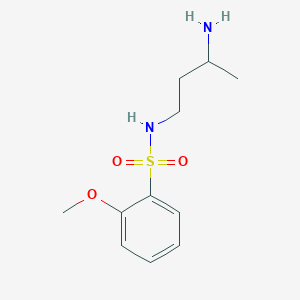![molecular formula C13H16N4 B7570064 2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)
2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been studied extensively for its potential use as a therapeutic agent due to its unique chemical structure and promising biological activities.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine is its unique chemical structure, which allows it to exhibit potent biological activities. However, its limitations include its relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine. One potential direction is the development of novel therapeutic agents based on its chemical structure. Additionally, further studies are needed to elucidate its mechanisms of action and potential therapeutic applications in various diseases. Finally, more research is needed to explore its potential use as a tool compound for the study of various signaling pathways in the body.
Synthesemethoden
The synthesis of 2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine can be achieved through several methods. One of the most common methods involves the reaction of 2,6-dimethylpyrimidin-4-amine with 3-methylpyridine-2-carbaldehyde in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including protein kinase B, phosphodiesterase 5, and adenosine A1 receptor.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-9-5-4-6-14-12(9)8-15-13-7-10(2)16-11(3)17-13/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVSXEOJGARPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2=NC(=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)

![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)

![2-(methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7570079.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
